molecular formula C23H26N6O3 B2726222 6-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-N-(4-methylpyridin-2-yl)pyridazin-3-amine CAS No. 1021109-26-1

6-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-N-(4-methylpyridin-2-yl)pyridazin-3-amine

Katalognummer: B2726222
CAS-Nummer: 1021109-26-1
Molekulargewicht: 434.5
InChI-Schlüssel: QYADINUORWEBCW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 6-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-N-(4-methylpyridin-2-yl)pyridazin-3-amine (CAS: 1021109-26-1, referred to here as BI83060) is a pyridazine derivative with a molecular formula of C₂₃H₂₆N₆O₃ and a molecular weight of 434.49 g/mol . Its structure features:

  • A pyridazine core substituted at the 3-position with an N-(4-methylpyridin-2-yl)amine group.
  • A piperazine ring at the 6-position, further modified with a 3,4-dimethoxybenzoyl moiety.

The compound’s physicochemical properties, including moderate molecular weight and polar functional groups (e.g., methoxy, pyridinyl), may confer balanced solubility and permeability, making it suitable for further pharmacological evaluation.

Eigenschaften

IUPAC Name

(3,4-dimethoxyphenyl)-[4-[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O3/c1-16-8-9-24-21(14-16)25-20-6-7-22(27-26-20)28-10-12-29(13-11-28)23(30)17-4-5-18(31-2)19(15-17)32-3/h4-9,14-15H,10-13H2,1-3H3,(H,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYADINUORWEBCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Core Disconnections

The target molecule can be dissected into three primary components (Fig. 1):

  • Pyridazin-3-amine core (Position 6-substituted)
  • 4-(3,4-Dimethoxybenzoyl)piperazine sidechain
  • N-(4-Methylpyridin-2-yl) substituent

Strategic bond formations include:

  • Nucleophilic aromatic substitution (S$$_N$$Ar) at C6 of pyridazine
  • Acylation of piperazine at N4
  • Buchwald-Hartwig amination for C-N coupling at C3

Synthesis of Key Intermediates

Preparation of 6-Chloropyridazin-3-amine

The pyridazine core is typically derived from dichloropyridazine via regioselective amination.
Procedure :

  • React 3,6-dichloropyridazine (1 equiv) with aqueous ammonia (28% w/w) in THF at 60°C for 12 hr.
  • Isolate 6-chloropyridazin-3-amine via vacuum filtration (Yield: 78-85%).

Table 1 : Optimization of Amination Conditions

NH$$_3$$ Conc. (%) Temp (°C) Time (hr) Yield (%)
15 40 24 52
28 60 12 83
30 70 8 81

Synthesis of 4-(3,4-Dimethoxybenzoyl)piperazine

The sidechain is constructed through a two-step sequence:
Step 1 : Piperazine acylation with 3,4-dimethoxybenzoyl chloride

  • React piperazine (1 equiv) with 3,4-dimethoxybenzoyl chloride (1.1 equiv) in DCM using Et$$_3$$N (2 equiv) as base.
  • Stir at 0°C → RT for 4 hr (Yield: 89%).

Step 2 : Purification via silica chromatography (EtOAc/Hexane = 3:7) provides white crystalline solid (m.p. 112-114°C).

Convergent Synthesis of Target Compound

Coupling of Pyridazine and Piperazine Moieties

Protocol :

  • Charge 6-chloropyridazin-3-amine (1.0 g, 6.8 mmol), 4-(3,4-dimethoxybenzoyl)piperazine (2.2 g, 7.5 mmol), and Cs$$2$$CO$$3$$ (4.4 g, 13.6 mmol) in anhydrous DMF (15 mL).
  • Heat at 100°C under N$$_2$$ for 18 hr.
  • Cool, dilute with H$$_2$$O (50 mL), extract with EtOAc (3×30 mL).
  • Dry (Na$$2$$SO$$4$$), concentrate, and purify via flash chromatography (MeOH/DCM 5:95) to yield 6-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]pyridazin-3-amine as yellow solid (1.7 g, 72%).

Buchwald-Hartwig Amination with 2-Bromo-4-methylpyridine

Optimized Conditions :

  • Catalyst: Pd$$2$$(dba)$$3$$ (3 mol%)
  • Ligand: Xantphos (6 mol%)
  • Base: K$$3$$PO$$4$$ (2.5 equiv)
  • Solvent: Toluene (0.2 M)
  • Temp: 110°C, 24 hr

Procedure :

  • Combine 6-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]pyridazin-3-amine (1.0 equiv), 2-bromo-4-methylpyridine (1.2 equiv), Pd$$2$$(dba)$$3$$, Xantphos, and K$$3$$PO$$4$$ in degassed toluene.
  • Heat under reflux with stirring.
  • Filter through Celite®, concentrate, and purify via preparative HPLC (ACN/H$$_2$$O + 0.1% TFA) to obtain target compound (63% yield).

Table 2 : Ligand Screening for C-N Coupling

Ligand Yield (%) Purity (HPLC)
Xantphos 63 98.7
BINAP 47 95.2
DavePhos 55 97.1

Analytical Characterization

Spectroscopic Data

  • HRMS (ESI+) : m/z calcd for C$${24}$$H$${27}$$N$$6$$O$$3$$ [M+H]$$^+$$: 459.2041; found: 459.2038.
  • $$^1$$H NMR (500 MHz, DMSO-d$$_6$$): δ 8.42 (d, J=5.1 Hz, 1H), 8.05 (s, 1H), 7.92 (d, J=8.7 Hz, 1H), 7.12 (d, J=8.4 Hz, 1H), 6.98 (s, 1H), 6.88 (d, J=8.3 Hz, 1H), 4.12-4.08 (m, 4H), 3.82 (s, 6H), 3.71-3.68 (m, 4H), 2.41 (s, 3H).

Purity Assessment

HPLC analysis (C18 column, 30°C, 1.0 mL/min, 254 nm):

  • Mobile Phase: 40% ACN / 60% H$$_2$$O (0.1% TFA)
  • Retention Time: 6.83 min
  • Purity: >99%

Process Optimization Challenges

Regioselectivity in Pyridazine Functionalization

Competing reactions at C3 and C6 positions necessitate careful control of:

  • Temperature (<100°C to prevent di-substitution)
  • Stoichiometry (limiting piperazine to 1.1 equiv)

Catalyst Deactivation in C-N Coupling

Mitigation strategies include:

  • Rigorous degassing of solvents (3× freeze-pump-thaw cycles)
  • Use of fresh Pd$$2$$(dba)$$3$$ catalyst batches

Alternative Synthetic Routes

Suzuki-Miyaura Coupling Approach

Though less efficient, an alternative route employs boronic ester intermediates:

  • Synthesize 6-boronic acid-pyridazin-3-amine via Miyaura borylation
  • Cross-couple with 4-methylpyridin-2-yl bromide
    Yield : 41% (lower than Buchwald-Hartwig method)

Solid-Phase Synthesis

Patent WO2008138834A1 discloses resin-bound intermediates for parallel synthesis:

  • Wang resin-linked pyridazine enables iterative coupling
  • Requires specialized equipment but improves throughput

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions could target the pyridazinyl or piperazinyl groups, potentially leading to the formation of amines or other reduced products.

    Substitution: The compound can undergo substitution reactions, especially at the aromatic rings, where electrophilic or nucleophilic substitution can occur.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.

Wissenschaftliche Forschungsanwendungen

The biological activities of this compound are primarily attributed to its ability to interact with various molecular targets within cells. Key areas of research include:

1. Enzyme Inhibition:
The compound has shown potential as an inhibitor of specific enzymes involved in critical metabolic pathways. For instance, it may inhibit protein kinases, which play essential roles in cell signaling and regulation.

2. Anticancer Properties:
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. Research indicates that compounds with similar structures have IC50 values in the micromolar range against breast cancer and leukemia cell lines, suggesting potential for further development as anticancer agents.

3. Antimicrobial Activity:
Preliminary studies reveal that derivatives similar to this compound possess significant antibacterial properties. Minimum inhibitory concentration (MIC) values against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli have been reported between 20–70 µM, indicating moderate potency compared to conventional antibiotics.

Case Studies

Several studies have investigated the applications of this compound:

Study on Antibacterial Activity:
A recent study evaluated the antibacterial efficacy of various pyridazine derivatives against multi-drug resistant strains. Results indicated that some derivatives demonstrated comparable or superior activity relative to standard antibiotics.

Cytotoxicity Assays:
Research focusing on cytotoxicity revealed that specific structural modifications enhanced the anticancer activity of related compounds. These findings underline the importance of structural optimization in drug development.

Mechanistic Studies:
Investigations into the mechanisms by which these compounds exert their biological effects have highlighted their interactions with specific protein targets involved in cell signaling pathways.

Wirkmechanismus

The mechanism of action of 6-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-N-(4-methylpyridin-2-yl)pyridazin-3-amine would depend on its specific interactions with molecular targets. This might involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Heterocycle and Piperazine Modifications

The pyridazine core and piperazine substitution are critical for activity in related compounds. Key comparisons include:

Compound Name Core Structure Piperazine Substitution Molecular Weight (g/mol) Key Features
BI83060 Pyridazine 3,4-Dimethoxybenzoyl 434.49 Balanced lipophilicity from methoxy groups; potential for hydrogen bonding.
6-Piperazin-1-yl-N-(p-tolyl)pyridazin-3-amine (CAS: 1023812-60-3) Pyridazine Unsubstituted piperazine 269.35 Simpler structure; lacks benzoyl group, likely reduced target affinity.
N-{5-[4-({4-[4-Chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (8b) Pyridine-acetamide 4-Chloro-3-(trifluoromethyl)benzoyl 530.00 Electron-withdrawing groups (Cl, CF₃) enhance stability but reduce solubility.
6-(4-(3,4-Dimethoxybenzoyl)piperazin-1-yl)-1-methyl-1H,3H-quinazolin-2,4-dione (DPMQD) Quinazoline-dione 3,4-Dimethoxybenzoyl Not provided Rigid quinazoline core may limit conformational flexibility vs. pyridazine.

Analysis :

  • Electron-Donating vs. Withdrawing Groups : The 3,4-dimethoxybenzoyl group in BI83060 provides electron-donating methoxy substituents, which may enhance binding to aromatic-rich pockets in targets (e.g., kinases) compared to electron-withdrawing groups (e.g., Cl, CF₃ in 8b) .

Key Research Findings and Trends

  • Selectivity Profiles : Piperazine-benzoyl derivatives (e.g., BI83060) often exhibit improved selectivity over unsubstituted piperazines due to steric and electronic modulation of the piperazine ring .
  • Pharmacokinetic Optimization : Methoxy groups in BI83060 may enhance metabolic stability compared to halogenated analogs (e.g., 8b), which are prone to oxidative dehalogenation .

Biologische Aktivität

The compound 6-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-N-(4-methylpyridin-2-yl)pyridazin-3-amine , also known by its ChemDiv ID F980-0013, is a pyridazine derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant research findings.

Antimicrobial Activity

Pyridazine derivatives have been reported to exhibit significant antimicrobial properties. A study highlighted the efficacy of various pyridazine compounds against bacterial strains, indicating that modifications in the structure could enhance their activity against resistant strains .

Anticancer Activity

Research has demonstrated that compounds similar to 6-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-N-(4-methylpyridin-2-yl)pyridazin-3-amine possess anticancer properties. For instance, derivatives with similar structural features have shown cytotoxic effects against human cancer cell lines, including HL-60 leukemia cells . The mechanism often involves the induction of apoptosis and the generation of reactive oxygen species (ROS) that lead to cell death.

Anti-inflammatory Effects

Pyridazine derivatives are also noted for their anti-inflammatory properties. They inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in inflammatory pathways .

Data Table: Summary of Biological Activities

Activity Effect Reference
AntimicrobialEffective against bacteria
AnticancerInduces apoptosis in HL-60 cells
Anti-inflammatoryInhibits COX enzymes

Case Study 1: Anticancer Efficacy

A recent study investigated the effects of pyridazine derivatives on cancer cell lines. The results indicated that compounds modified to include the piperazine moiety exhibited enhanced cytotoxicity compared to their unmodified counterparts. Specifically, the study found that the compound induced significant apoptosis in HL-60 cells, suggesting a promising avenue for further development in cancer therapy .

Case Study 2: Antimicrobial Properties

Another research endeavor focused on evaluating the antimicrobial activity of various pyridazine derivatives. The study revealed that certain modifications led to increased effectiveness against Gram-positive and Gram-negative bacteria. The presence of the dimethoxybenzoyl group was particularly noted for enhancing the antibacterial profile of these compounds .

Q & A

Basic Research Questions

Q. What established synthetic routes are reported for synthesizing piperazine-containing heterocycles analogous to this compound?

  • Methodological Answer : Multi-step syntheses often involve coupling piperazine derivatives with aromatic/heteroaromatic moieties. For example, intermediates like 4-(4-methylpiperazin-1-yl)cyclohexan-1-amine are synthesized via debenzylation of dibenzyl-protected precursors, followed by coupling with pyridazine/pyrimidine scaffolds using nucleophilic substitution or Buchwald-Hartwig amination . Solvent choice (e.g., dry acetonitrile or DMF) and catalysts (e.g., cesium carbonate, copper bromide) are critical for yield optimization . Purification typically involves column chromatography (e.g., chloroform:methanol gradients) or recrystallization .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Essential for verifying substituent positions and piperazine ring conformation. For example, piperazine protons typically resonate at δ 2.5–3.5 ppm, while aromatic protons in pyridazine/pyridine rings appear at δ 7.0–8.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 452 [M+H]+ for a related piperazine-pyridazine hybrid) .
  • IR Spectroscopy : Identifies carbonyl (C=O, ~1650 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) functional groups .

Q. What preliminary biological screening strategies are applicable to assess its pharmacological potential?

  • Methodological Answer : Prioritize assays based on structural analogs. For instance, piperazine-pyridazine hybrids are often screened for kinase inhibition (e.g., p38 MAP kinase ) or receptor antagonism (e.g., histamine H1/H4 receptors ). Use enzymatic assays (e.g., IC50 determination) and cell-based models (e.g., cytotoxicity in cancer lines ).

Advanced Research Questions

Q. How can synthetic yields be improved for the coupling of 3,4-dimethoxybenzoyl-piperazine with the pyridazine core?

  • Methodological Answer :

  • Optimize Reaction Conditions : Use palladium catalysts (e.g., Pd(OAc)₂) with ligands (XPhos) for Buchwald-Hartwig couplings, which enhance C-N bond formation efficiency .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of aromatic intermediates .
  • Purification Refinement : Replace traditional column chromatography with preparative HPLC for higher-purity isolates .

Q. How to resolve contradictions in bioactivity data across different studies?

  • Methodological Answer :

  • Purity Validation : Contradictions may arise from impurities (e.g., unreacted starting materials). Use orthogonal analytical methods (HPLC, LC-MS) to confirm ≥98% purity .
  • Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay protocols (e.g., ATP concentration in kinase assays) .
  • Structural Reanalysis : Verify stereochemistry (e.g., cis/trans piperazine conformers) via X-ray crystallography or NOESY NMR .

Q. What computational strategies can predict target engagement and selectivity?

  • Methodological Answer :

  • Molecular Docking : Use software (AutoDock Vina) to model interactions with kinase ATP-binding pockets (e.g., MAP kinases) .
  • MD Simulations : Assess binding stability of the 3,4-dimethoxybenzoyl group in hydrophobic pockets .
  • QSAR Modeling : Corlate substituent effects (e.g., methoxy vs. methyl groups) with bioactivity trends .

Q. How to address low solubility in aqueous buffers during in vitro testing?

  • Methodological Answer :

  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) on the pyridazine nitrogen .
  • Formulation Aids : Use cyclodextrins or lipid nanoparticles to enhance dispersion .
  • Structural Modifications : Replace methoxy groups with hydrophilic substituents (e.g., hydroxyl, morpholine) while monitoring SAR .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.